

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

chemical properties

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Compound of Interest

Compound Name:

2-Bromo-4-(4-

carboethoxyphenyl)-1-butene

Cat. No.: B1345362

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Technical Guide: 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted alkene derivative containing a reactive vinyl bromide moiety, an aromatic ring, and an ethyl ester group. Its chemical structure suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable building block for creating diverse molecular scaffolds. This guide provides an in-depth overview of its chemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential applications.

Chemical Properties and Data

While specific experimental data for **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** is not widely available in published literature, its fundamental properties can be derived from its chemical structure.



Property	Value	Source/Method
CAS Number	731772-91-1	Chemical Supplier Databases
Molecular Formula	C13H15BrO2	Calculated
Molecular Weight	283.16 g/mol	Calculated
IUPAC Name	ethyl 4-(3-bromo-3-buten-1- yl)benzoate	IUPAC Nomenclature
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water.	Predicted based on structure

Proposed Synthesis

A plausible synthetic route to **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** involves the allylation of a suitable aromatic precursor followed by bromination. A detailed experimental protocol for a proposed synthesis is provided below.

Experimental Protocol: Synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Reaction Scheme:

Step 1: Synthesis of Ethyl 4-(3-buten-1-yl)benzoate (Heck Coupling)

- To a dry, argon-purged round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
- Add anhydrous solvent (e.g., acetonitrile or DMF).



- To the stirred mixture, add 3-buten-1-ol (1.2 eq) followed by a base (e.g., triethylamine, 2.0 eq).
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-buten-1-yl)benzoate.

Step 2: Allylic Bromination

- Dissolve ethyl 4-(3-buten-1-yl)benzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask.
- Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., azobisisobutyronitrile, AIBN, 0.05 eq).
- Reflux the mixture and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and filter to remove succinimide.
- Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography to obtain 2-Bromo-4-(4-carboethoxyphenyl)-1-butene.

Spectroscopic Data (Predicted)



The following spectroscopic data are predicted based on the chemical structure of **2-Bromo-4- (4-carboethoxyphenyl)-1-butene**.

Spectroscopy	Predicted Data
¹H NMR (CDCl₃, 400 MHz)	δ 7.95 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 5.65 (s, 1H, =CH ₂), 5.45 (s, 1H, =CH ₂), 4.35 (q, J=7.1 Hz, 2H, -OCH ₂ CH ₃), 2.90 (t, J=7.5 Hz, 2H, Ar-CH ₂), 2.70 (t, J=7.5 Hz, 2H, -CH ₂ -C(Br)=), 1.38 (t, J=7.1 Hz, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl₃, 100 MHz)	δ 166.5 (C=O), 145.0 (Ar-C), 140.0 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 125.0 (C=CH ₂), 118.0 (=CH ₂), 60.9 (-OCH ₂), 38.0 (Ar-CH ₂), 35.0 (-CH ₂ -C(Br)=), 14.3 (-CH ₃)
IR (KBr, cm ⁻¹)	3080 (=C-H stretch), 2980 (C-H stretch), 1720 (C=O stretch, ester), 1640 (C=C stretch), 1610, 1500 (aromatic C=C stretch), 1270, 1100 (C-O stretch), 890 (=CH ₂ bend), 750 (C-Br stretch)
Mass Spectrometry (EI)	m/z (%): 282/284 ([M]+, Br isotope pattern), 203 ([M-Br]+), 175, 147, 115

Reactivity and Potential Applications

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is expected to be a versatile intermediate in organic synthesis due to its distinct functional groups.

- Vinyl Bromide: The vinyl bromide moiety is susceptible to various cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of complex molecular architectures. It can also participate in Heck reactions and nucleophilic substitution reactions under specific conditions.
- Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides, acid chlorides, or reduced to



an alcohol. This provides a handle for further molecular modifications and for improving properties such as solubility or for conjugation to other molecules.

 Aromatic Ring: The para-substituted benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing alkyl and carboethoxy groups.

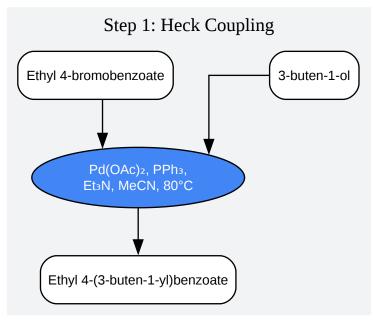
Potential Applications in Drug Development:

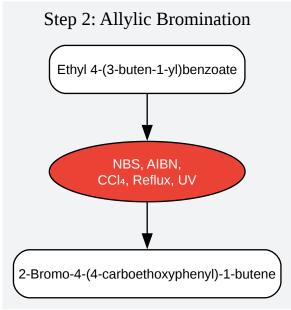
The structural motifs present in **2-Bromo-4-(4-carboethoxyphenyl)-1-butene** are found in various biologically active compounds. Its utility in drug discovery could be as a key intermediate for the synthesis of:

- Novel Heterocycles: Cyclization reactions involving the vinyl bromide and other parts of the molecule or with other reagents could lead to the formation of novel heterocyclic systems, which are prevalent in many drug classes.
- Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of various enzymes, where different substituents can be introduced to optimize binding to the active site.
- Probes for Chemical Biology: The reactive handle of the vinyl bromide allows for the attachment of fluorescent tags or biotin, making it a potential tool for creating chemical probes to study biological processes.

Visualizations Proposed Synthetic Workflow





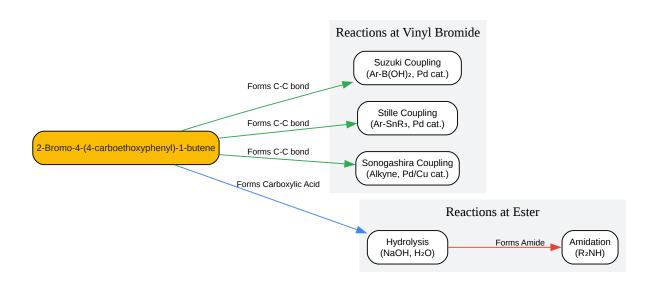


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Caption: Proposed two-step synthesis of the target compound.

Key Reactivity Pathways





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Caption: Key reactive sites and potential transformations.

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